molecular formula C20H20N2O3 B145127 Tyrphostin B56 CAS No. 133550-41-1

Tyrphostin B56

Cat. No. B145127
M. Wt: 336.4 g/mol
InChI Key: GWCNJMUSWLTSCW-SFQUDFHCSA-N
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Description

Tyrphostin B56, also known as AG 556, is a synthetic compound that belongs to the family of tyrphostins, which are known for their ability to inhibit protein tyrosine kinases. Tyrphostins have been studied for their potential therapeutic effects in various diseases, particularly those involving abnormal cell signaling pathways such as cancer and inflammatory conditions.

Synthesis Analysis

The synthesis of tyrphostins like B56 typically involves the formation of a benzylidenemalononitrile core structure, which is crucial for their activity as tyrosine kinase inhibitors. Some tyrphostins have been designed with heterocyclic or alpha-substituted benzylidenemalononitrile moieties to enhance their specificity and potency against particular tyrosine kinases .

Molecular Structure Analysis

Tyrphostins, including B56, are characterized by their benzylidenemalononitrile pharmacophore. This structure is essential for their function as inhibitors of tyrosine kinase activity. Some tyrphostins have been modified to form dimeric structures, which are intended to interact with the dimeric form of the epidermal growth factor receptor (EGFR) tyrosine kinases .

Chemical Reactions Analysis

Tyrphostins like B56 act primarily by inhibiting the autophosphorylation of tyrosine kinases, which is a key step in the activation of these enzymes. By competing with ATP or the substrate at the active site of the kinase, tyrphostins prevent the phosphorylation of tyrosine residues on target proteins, thereby disrupting signal transduction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrphostins such as solubility, stability, and reactivity are influenced by their molecular structure. The presence of hydroxyl groups in some tyrphostins, for example, can confer antioxidant properties and affect their solubility in biological fluids .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic effects of tyrphostin B56 in various models of disease. For instance, in a canine model of gram-negative septic shock, AG 556 improved survival times and reduced multiorgan failure without impairing host defenses, suggesting its role in preventing cytokine-induced damage . In rat models of shock induced by endotoxins or gram-positive bacteria, AG 556 extended mean survival times and reduced mortality, which was associated with the suppression of macrophage mediator production . Additionally, in human glioma cell lines, tyrphostins inhibited EGF-stimulated cell growth and tyrosine kinase activity, indicating their potential in cancer therapy . Tyrphostins have also been shown to protect neuronal cells from oxidative stress, suggesting a broader range of biological effects beyond kinase inhibition .

Scientific Research Applications

Inhibition of Tyrosine Kinase Activity

Tyrphostins, including Tyrphostin B56, are notable for their ability to inhibit tyrosine kinase activity. For instance, tyrphostins have been shown to inhibit the p210bcr-abl tyrosine kinase activity in K562 cells, which is associated with the induction of erythroid differentiation (Anafi et al., 1993). Similarly, another study demonstrated the inhibition of cdk2 activity and induction of apoptosis in lymphoma cells overexpressing bcl-2 by tyrphostins (Palumbo et al., 1997).

Neuroprotective Effects

Research has also revealed the neuroprotective effects of tyrphostins. They have been shown to protect neuronal cells from oxidative stress-induced nerve cell death, employing mechanisms such as acting as antioxidants, mitochondrial uncouplers, or increasing cellular glutathione levels (Sagara et al., 2002).

Anti-inflammatory and Anticancer Applications

Tyrphostin AG490, a Janus kinase (JAK) 2 inhibitor, has shown efficacy in models of inflammatory and autoimmune diseases, and its use in collagenase-induced osteoarthritis suggests potential therapeutic utility in joint degenerative disorders (Gyurkovska et al., 2014). Moreover, the inhibition of EGF-receptor tyrosine kinase activity in living cells and the subsequent suppression of EGF-stimulated cell proliferation indicate the potential of tyrphostins in treating certain cancers (Lyall et al., 1989).

Selective Action in Leukemia Treatment

Tyrphostins have shown selectivity in targeting leukemia cells. For instance, adaphostin-induced cytotoxicity in leukemia cells occurs through mechanisms like oxidative stress induction, suggesting broader activity against myeloid and lymphoid leukemia (Chandra et al., 2003). Another study highlighted that tyrphostins, including AG957 and NSC 680410, exhibit selectivity for chronic myelogenous leukemia cells, with AG957 inducing apoptosis via the cytochrome c/Apaf-1/caspase-9 pathway (Svingen et al., 2000).

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCNJMUSWLTSCW-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin B56

CAS RN

149092-35-3
Record name AG 556
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin B56
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16775
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
R Hoffman, IF Dennis, J Donaldson - Cancer chemotherapy and …, 1995 - Springer
… Inhibition of the EGF-receptor tyrosine kinase activity by the highly protein-bound tyrphostin B56 [N-(4phenylbutyl)-3,4-dihydroxybenzylidene cyanoacetamide] was reduced by bovine …
Number of citations: 4 link.springer.com
M Kobari, B Kullenberg, A Björkman, S Matsuno… - International journal of …, 1998 - Springer
… The EGFR-specific tyrphostin B56 reduced the cell number in both cell lines to low levels with or without EGF. However, the decrease in cell number was less when B56 was used with …
Number of citations: 7 link.springer.com
CS Chew, K Nakamura… - American Journal of …, 1994 - journals.physiology.org
… in cell lines (21), but tyrphostin B42 is almost ineffective compared with an equimolar, presumably maximal concentration of tyrphostin B56 in suppressing AP accumulation in parietal …
Number of citations: 62 journals.physiology.org
P Feick, S Gilhaus, I Schulz - Journal of Biological Chemistry, 1998 - ASBMB
… by the tyrosine kinase inhibitors genistein and tyrphostin B56, respectively. Both PMA and … of AR4-2J cells with genistein or tyrphostin B56, respectively. Inhibition of protein kinase C …
Number of citations: 22 www.jbc.org
B Kullenberg, C Jansen, N Fredäng, B Ohlsson… - International journal of …, 2000 - Springer
… The effect of an EGF receptor-specific, tyrosine kinase inhibitor (tyrphostin B56) with or without … Tyrphostin B56 at a concentration of 10 −5 M reduced the cell number by 76%, but when …
Number of citations: 9 link.springer.com
RJ Heger, RC Baybutt - The Journal of Nutritional Biochemistry, 1999 - Elsevier
… The tyrosine kinase inhibitor tyrphostin B56 that we used in our … will be necessary to establish that tyrphostin B56, at the … was demonstrated by using tyrphostin B56 and genistein, which …
Number of citations: 9 www.sciencedirect.com
F Pfeiffer, A Schmid, I Schulz - Pflügers Archiv, 1995 - Springer
… With the exception of genistein and tyrphostin 25, other tyrosine kinase inhibitors such as methyl-2,5-dihydroxycinnamate, lavendustin A, herbimycin A, and tyrphostin B56 were without …
Number of citations: 24 link.springer.com
K Krieglstein, K Unsicker - Journal of neuroscience research, 1997 - Wiley Online Library
… protein induced effects, tyrphostin B56, which selectively inhibits the EGFR kinase autophosphorylation (Gazit et al., 1989) was used. At 10µM Tyrphostin B56 successfully inhibited the …
Number of citations: 18 onlinelibrary.wiley.com
L Nici, M Medina, AR Frackelton - American Journal of …, 1996 - journals.physiology.org
… and isolated type 2 cells treated with tyrphostin B56, a specific EGFR inhibitor. Pretreatment … tyrphostin B56 treatment, compared with untreated controls. The ability of tyrphostin B56 to …
Number of citations: 10 journals.physiology.org
XL Du, Z Gao, CP Lau, SW Chiu, HF Tse… - The Journal of general …, 2004 - rupress.org
… 13), also must be present and regulate I Cl.vol in the opposite manner as Tyr1 because I Cl.vol was inhibited when EGFR kinase was blocked by tyrphostin B56, A23, or A25. Recently, …
Number of citations: 82 rupress.org

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